3-Chloro-4'-methylbenzophenone
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Overview
Description
3-Chloro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol . It is used in various chemical reactions and has been studied for its photochemical reactivity .
Synthesis Analysis
The synthesis of 3-Chloro-4’-methylbenzophenone can be achieved from 4-Bromotoluene and 3-Chlorobenzaldehyde . The process involves a Friedel-Crafts acylation reaction, which is a type of electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-methylbenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to another benzene ring. One of the benzene rings has a chlorine atom substituted at the 3rd position, and the other benzene ring has a methyl group substituted at the 4th position.Chemical Reactions Analysis
Benzophenones, including 3-Chloro-4’-methylbenzophenone, are known for their ability to form radicals in the presence of ultraviolet radiation. This gives rise to some interesting photochemistry which transforms them into benzopinacols . The exact chemical reactions involving 3-Chloro-4’-methylbenzophenone would depend on the specific conditions and reactants present.Scientific Research Applications
Photophysical Properties Study
3-Chloro-4’-methylbenzophenone can be used to study photophysical properties . The compound can be synthesized via the Friedel-Crafts acylation with anisole and 4-chlorobenzoyl chloride as reagents . The photophysical parameters for 4-chloro-4’-methoxybenzophenone were tested in a non-polar solvent methylcyclohexane, and a more polar solvent, EPA .
UV Absorption Spectroscopy
This compound can be used in UV absorption spectroscopy . A quantitative solvent study was completed on 4-chloro-4’-ethoxybenzophenone in the UV to determine the photophysical parameters for the electronic transition states .
Photochemical Reduction
3-Chloro-4’-methylbenzophenone can be used in photochemical reduction studies . When exposed to high levels of ultraviolet radiation, 4-methylbenzophenone forms ketyl radicals which react to form a benzopinacol .
Synthesis of Other Compounds
This compound can be used as a reagent in the synthesis of other compounds . For example, 4-chloro-4’-ethoxybenzophenone was synthesized by Friedel Crafts acylation .
Solvent Studies
3-Chloro-4’-methylbenzophenone can be used in solvent studies . The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied using UV absorption spectroscopy .
Environmental Contaminant Removal
Benzophenone-4, a compound similar to 3-Chloro-4’-methylbenzophenone, has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants . Therefore, it’s possible that 3-Chloro-4’-methylbenzophenone could also be used in studies related to the removal of such contaminants.
Mechanism of Action
Target of Action
Compounds similar to 3-chloro-4’-methylbenzophenone, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents .
Mode of Action
It’s known that benzophenone derivatives can interact with their targets through various mechanisms, including free radical reactions .
Biochemical Pathways
Benzophenone derivatives have been shown to participate in various biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
The compound is a solid with a predicted melting point of 9860° C and a predicted boiling point of 3685° C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Benzophenone derivatives have been shown to exhibit antimicrobial activity .
Action Environment
The action of 3-Chloro-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the photophysical properties of benzophenone derivatives can be affected by the presence of UV light . Additionally, the solvent used can influence the compound’s interactions and transitions .
Future Directions
Research on benzophenones, including 3-Chloro-4’-methylbenzophenone, is ongoing. Studies have been conducted to investigate their photochemical reactivity and photophysical properties . Future research may focus on further understanding these properties and exploring potential applications in various fields.
properties
IUPAC Name |
(3-chlorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBBEGJXRCIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158433 |
Source
|
Record name | Benzophenone, 3-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-methylbenzophenone | |
CAS RN |
13395-60-3 |
Source
|
Record name | Benzophenone, 3-chloro-4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 3-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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